L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine
Brand Name: Vulcanchem
CAS No.: 645396-19-6
VCID: VC16865164
InChI: InChI=1S/C38H72N10O9/c1-9-22(7)30(37(55)48-31(38(56)57)23(8)10-2)47-36(54)29(21(5)6)46-35(53)28(20(3)4)45-34(52)26(16-12-14-18-40)44-33(51)25(15-11-13-17-39)43-32(50)24(41)19-27(42)49/h20-26,28-31H,9-19,39-41H2,1-8H3,(H2,42,49)(H,43,50)(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,56,57)/t22-,23-,24-,25-,26-,28-,29-,30-,31-/m0/s1
SMILES:
Molecular Formula: C38H72N10O9
Molecular Weight: 813.0 g/mol

L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine

CAS No.: 645396-19-6

Cat. No.: VC16865164

Molecular Formula: C38H72N10O9

Molecular Weight: 813.0 g/mol

* For research use only. Not for human or veterinary use.

L-Asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine - 645396-19-6

Specification

CAS No. 645396-19-6
Molecular Formula C38H72N10O9
Molecular Weight 813.0 g/mol
IUPAC Name (2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid
Standard InChI InChI=1S/C38H72N10O9/c1-9-22(7)30(37(55)48-31(38(56)57)23(8)10-2)47-36(54)29(21(5)6)46-35(53)28(20(3)4)45-34(52)26(16-12-14-18-40)44-33(51)25(15-11-13-17-39)43-32(50)24(41)19-27(42)49/h20-26,28-31H,9-19,39-41H2,1-8H3,(H2,42,49)(H,43,50)(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,56,57)/t22-,23-,24-,25-,26-,28-,29-,30-,31-/m0/s1
Standard InChI Key PUXFFTNWGCJSBV-HLROTKMLSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N
Canonical SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N

Introduction

Structural and Nomenclature Analysis

Sequence Composition and Residue Interactions

The peptide’s primary structure features asparagine (Asn) at the N-terminus, followed by two lysine (Lys) residues, two valine (Val) residues, and two isoleucine (Ile) residues at the C-terminus. The juxtaposition of lysine’s positively charged ε-amino groups with the hydrophobic side chains of valine and isoleucine creates amphipathic characteristics, which are often critical for membrane interactions or protein binding . The asparagine residue introduces a polar amide group, potentially facilitating hydrogen bonding in aqueous environments .

Table 1: Amino Acid Residue Properties

ResidueSide Chain PropertyMolecular Weight (g/mol)
AsnPolar, uncharged132.12
LysPositively charged146.19
ValHydrophobic117.15
IleHydrophobic131.17

Molecular Formula and Weight

Using the molecular weights of individual amino acids and accounting for water loss during peptide bond formation, the theoretical molecular weight of L-asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine is calculated as follows:

MW=(132.12+2×146.19+2×117.15+2×131.17)(6×18.015)=921.14108.09=813.05g/mol\text{MW} = (132.12 + 2 \times 146.19 + 2 \times 117.15 + 2 \times 131.17) - (6 \times 18.015) = 921.14 - 108.09 = 813.05 \, \text{g/mol}

This aligns with typical molecular weights of heptapeptides documented in similar compounds .

Physicochemical Properties

Predicted Solubility and Stability

The peptide’s solubility is influenced by its lysine content, which enhances water solubility through ionic interactions, while the valine and isoleucine residues promote aggregation in hydrophobic environments. Empirical models suggest a solubility profile similar to peptides with comparable hydrophobicity indices . Stability under physiological conditions may be limited due to potential proteolytic cleavage at lysine residues, necessitating structural modifications for therapeutic applications.

Acid Dissociation Constants (pKa)

The pKa values for ionizable groups can be estimated using computational tools:

  • N-terminal α-amino group: ~8.0

  • Lysine ε-amino groups: ~10.5

  • C-terminal α-carboxyl group: ~3.0
    These values indicate that the peptide will carry a net positive charge at physiological pH (7.4), enhancing interactions with negatively charged biological membranes .

Table 2: Predicted Physicochemical Parameters

ParameterValue
Isoelectric point (pI)~9.8
Hydrophobicity index0.65
Molar extinction coefficient0 (no aromatic residues)

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of L-asparaginyl-L-lysyl-L-lysyl-L-valyl-L-valyl-L-isoleucyl-L-isoleucine would employ SPPS, a method widely used for peptides up to 50 residues. Key steps include:

  • Resin Activation: A Wang resin pre-loaded with Fmoc-protected isoleucine serves as the solid support.

  • Deprotection and Coupling: Sequential removal of Fmoc groups using piperidine and coupling of amino acids via HBTU/HOBt activation.

  • Side Chain Protection: Lysine residues require tert-butoxycarbonyl (Boc) protection to prevent unintended side reactions.

  • Cleavage and Purification: Final cleavage from the resin using trifluoroacetic acid (TFA) and purification via reversed-phase HPLC .

Analytical Characterization

Post-synthesis analysis would involve:

  • Mass Spectrometry: Matrix-assisted laser desorption/ionization (MALDI-TOF) to confirm molecular weight.

  • Circular Dichroism: Assessment of secondary structure in aqueous and membrane-mimetic environments.

  • Purity Assessment: HPLC with UV detection at 220 nm to verify ≥95% purity .

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